(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid
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Overview
Description
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a propenamide group, a butyl group, an azabicyclo octane ring, and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the propenamide group, the introduction of the butyl and phenyl groups, and the construction of the azabicyclo octane ring. Common reagents used in these reactions may include amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have therapeutic potential due to its ability to interact with specific molecular targets. Research may focus on its efficacy and safety in treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in terms of performance and functionality.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other propenamides, azabicyclo octane derivatives, and phenyl-substituted molecules. Examples include:
- 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, hydrochloride
- 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, sulfate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
171261-25-9 |
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Molecular Formula |
C23H30N2O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6)/b13-10+; |
InChI Key |
FWIQMUXRBDZIHN-RSGUCCNWSA-N |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Isomeric SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Synonyms |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)-3-phenyl-pro p-2-enamide, oxalic acid |
Origin of Product |
United States |
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